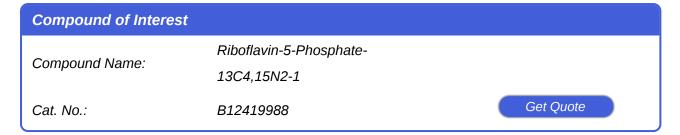


Synthesis of Isotopically Labeled Riboflavin-5'-Phosphate (FMN)

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isotopically labeled Riboflavin-5'-Phosphate (FMN), specifically focusing on the principles applicable to the synthesis of Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂. This document details both enzymatic and chemical synthesis strategies, presenting quantitative data in structured tables and visualizing workflows using Graphviz diagrams. The methodologies described are intended to serve as a detailed resource for researchers and professionals in drug development and related scientific fields.

Introduction

Riboflavin-5'-phosphate, also known as flavin mononucleotide (FMN), is a crucial cofactor for a wide variety of redox enzymes and photoreceptors.[1] Isotopically labeled FMN, such as Riboflavin-5-Phosphate- 13 C₄, 15 N₂, serves as an invaluable tool for elucidating enzymatic mechanisms, studying protein structure and dynamics, and as an internal standard in mass spectrometry-based quantitative analyses.[2][3] This guide outlines established methods for the preparation of these labeled compounds.

Enzymatic Synthesis of Isotopically Labeled FMN

Enzymatic synthesis offers a highly specific and efficient route to pure FMN from an isotopically labeled riboflavin precursor.[1] This method avoids the formation of isomeric byproducts often



associated with chemical phosphorylation.[1] A common and effective approach utilizes a bifunctional enzyme, such as FAD synthetase from Corynebacterium ammoniagenes, which can catalyze the phosphorylation of riboflavin to FMN.[1][4]

Experimental Protocol: Enzymatic Synthesis

This protocol is adapted from the methodology described by Mishanina and Kohen (2015).[1][4]

- 1. Materials and Reagents:
- Isotopically labeled Riboflavin (e.g., Riboflavin-¹³C₄, ¹⁵N₂)
- Corynebacterium ammoniagenes FAD synthetase
- Adenosine triphosphate (ATP)
- Magnesium chloride (MgCl₂)
- Potassium phosphate buffer (pH 7.5)
- · Tris-HCl buffer
- EDTA
- Urea
- Saturated sodium chloride solution
- 2. Expression and Purification of FAD Synthetase:
- The bifunctional FAD synthetase from Corynebacterium ammoniagenes is expressed in a suitable host, such as E. coli.
- Purification is typically achieved through standard chromatographic techniques.
- 3. Synthesis of Labeled FMN:
- A reaction mixture is prepared containing the isotopically labeled riboflavin, FAD synthetase,
 ATP, and MqCl₂ in a potassium phosphate buffer.



- The key to selectively producing FMN is to control the concentration of ATP.[1]
- The reaction is incubated at a controlled temperature (e.g., 37°C) and monitored for the conversion of riboflavin to FMN, often using HPLC.
- Upon completion, the enzyme is removed, typically by denaturation and centrifugation.
- 4. Purification of Labeled FMN:

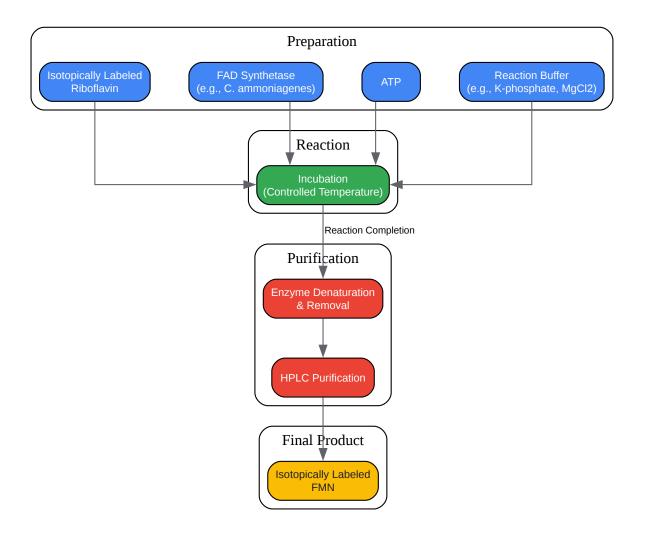
 The resulting FMN is purified from the reaction mixture using chromatographic methods, such as anion-exchange or reverse-phase HPLC.

Quantitative Data: Enzymatic Synthesis

Parameter	Value/Range	Reference
Typical Yield (FMN → FAD conversion)	85-93%	[1]
Purity	High (avoids isomeric monophosphates and bisphosphates)	[1]

Experimental Workflow: Enzymatic Synthesis





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Workflow for the enzymatic synthesis of isotopically labeled FMN.

Chemo-enzymatic Synthesis of Labeled FMN

A five-step chemo-enzymatic synthesis has also been reported for the preparation of FMN isotopologues with ¹⁵N and ¹³C enrichment in the pyrazine and pyrimidine rings of the isoalloxazine core.[2] This method provides versatility in the placement of isotopic labels.



Chemical Synthesis of Riboflavin-5'-Phosphate

Chemical phosphorylation of riboflavin is an alternative to enzymatic methods. While it can be effective, it often leads to a mixture of phosphorylated isomers, requiring more rigorous purification.[1]

Experimental Protocol: Chemical Synthesis

This protocol is a general representation based on common chemical phosphorylation methods.[5][6][7]

- 1. Materials and Reagents:
- Isotopically labeled Riboflavin
- Phosphoryl chloride (POCl₃)
- Organic solvent (e.g., y-butyrolactone, acetonitrile)[5][6]
- Pyridine (as a catalyst)[7]
- Hydrochloric acid
- Sodium hydroxide
- 2. Phosphorylation Reaction:
- Labeled riboflavin is suspended in an organic solvent.
- Phosphoryl chloride is added to the mixture, and the reaction proceeds at a controlled temperature.[5]
- 3. Hydrolysis:
- The reaction mixture is hydrolyzed, for instance, by adding it to hot demineralized water, to convert the phosphate esters to the desired FMN.[5]
- 4. Neutralization and Isolation:



- The acidic solution is neutralized with a base, such as sodium hydroxide, to a specific pH to precipitate the FMN sodium salt.[5]
- The crude product is isolated by filtration.

5. Purification:

• The crude FMN is purified, often through recrystallization or chromatography, to remove unreacted riboflavin and isomeric byproducts.

Ouantitative Data: Chemical Synthesis

Parameter	Value/Range	Reference
Yield (Riboflavin to FMN-Na)	~80.5% (for a specific threestep reaction)	[8]
Purity (Assay)	~84.5% (for the same specific reaction)	[8]

Signaling Pathway: General Phosphorylation



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General chemical pathway for the phosphorylation of riboflavin.

Commercially Available Labeled FMN

For researchers who require the compound as a standard or tracer without in-house synthesis, Riboflavin-(dioxopyrimidine-¹³C₄,¹⁵N₂) 5'-phosphate sodium salt is commercially available.

Product Specifications



Parameter	Specification	Reference
Isotopic Purity (atom %)	≥98	
Chemical Purity (CP)	≥90%	
Form	Powder	
Storage Temperature	-20°C	
Mass Shift	M+6	

Conclusion

The synthesis of isotopically labeled Riboflavin-5'-Phosphate can be achieved through both enzymatic and chemical methodologies. Enzymatic synthesis, particularly using FAD synthetase, is often preferred due to its high specificity and yield of the desired 5'-phosphate isomer.[1] Chemical synthesis, while a viable alternative, typically requires more extensive purification to achieve high purity. The choice of method will depend on the specific labeling pattern required, available resources, and the desired final purity of the compound. Commercially available standards also provide a convenient option for various applications.

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